molecular formula C15H12O2 B3059554 4-Phenoxy-2,3-dihydro-1H-inden-1-one CAS No. 62803-52-5

4-Phenoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B3059554
CAS No.: 62803-52-5
M. Wt: 224.25 g/mol
InChI Key: XUAFOJPRPWYVAM-UHFFFAOYSA-N
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Description

4-Phenoxy-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones It is characterized by the presence of a phenoxy group attached to the 4th position of a dihydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxy-2,3-dihydro-1H-inden-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenoxy or indenone rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of phenoxy-substituted ketones or carboxylic acids.

    Reduction: Formation of phenoxy-substituted alcohols or alkanes.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

4-Phenoxy-2,3-dihydro-1H-inden-1-one has the molecular formula C15H12O2C_{15}H_{12}O_2 and features a phenoxy group attached to the indanone core. The structure contributes to its reactivity and interaction with biological targets, making it a valuable compound in research.

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the growth of leukemia and lung cancer cells by inducing apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can be crucial in developing therapeutic agents targeting diseases related to enzyme dysregulation.

2. Antimicrobial Properties

  • Bacterial and Fungal Activity : Compounds related to this compound have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, related compounds have shown minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents.

3. Material Science

  • Polymer Synthesis : this compound can serve as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability or mechanical strength. Its unique structure allows for functionalization that can tailor material characteristics for various industrial applications.

Comparative Antimicrobial Activity

Compound NameMIC (mg/mL)Target Organism
This compoundTBDTBD
Related Compound A0.0039Staphylococcus aureus
Related Compound B0.025Escherichia coli
Related Compound C0.0048Bacillus mycoides
Related Compound D0.039Candida albicans

Cytotoxicity Data Against Cancer Cell Lines

Cell Line% Growth Inhibition
Leukemia61.47%
Non-small Cell Lung Cancer79.31%
Breast Cancer62.82%

Case Studies

Anticancer Activity Assessment
A study evaluated the anticancer effects of several derivatives of this compound. The results indicated notable growth inhibition in leukemia (61.47%), non-small cell lung cancer (79.31%), and breast cancer (62.82%) cell lines .

Antibacterial Activity Evaluation
Another investigation focused on the antibacterial properties of related compounds. The study found that certain derivatives inhibited the growth of Candida species at low concentrations, suggesting potential therapeutic applications in treating fungal infections.

Mechanism of Action

The mechanism of action of 4-Phenoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the indenone moiety can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Phenoxy-2,3-dihydro-1H-inden-1-one is unique due to the presence of the phenoxy group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Biological Activity

Overview

4-Phenoxy-2,3-dihydro-1H-inden-1-one is an organic compound characterized by a phenoxy group attached to a dihydroindenone structure. This unique configuration imparts distinct chemical reactivity and potential biological activities, making it a subject of interest in various research fields, particularly in medicinal chemistry and pharmacology.

The compound exhibits several notable chemical properties:

  • Molecular Formula : C15H12O2
  • IUPAC Name : 4-phenoxy-2,3-dihydroinden-1-one
  • CAS Number : 62803-52-5

Synthesis and Preparation

This compound is typically synthesized through the Claisen-Schmidt condensation reaction, involving an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide. The reaction is often carried out in organic solvents like ethanol or methanol at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the indenone moiety can participate in π-π stacking interactions. These interactions may modulate the activity of various enzymes or receptors, leading to diverse biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival and proliferation .

Case Study 1: Anticancer Efficacy

In a study published in Molecules, this compound was tested against human cancer cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. The study provided insights into its potential as a lead compound for developing anticancer drugs .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results showed that it exhibited significant inhibitory effects on bacterial growth, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
4-Methoxy-2,3-dihydro-1H-inden-1-one Indenone derivativeModerate anticancer activity
6-Phenoxy-2,3-dihydro-1H-inden-1-one Indenone derivativeLimited antimicrobial activity
4-Fluoro-2,3-dihydro-1H-indene Indene derivativeNo significant biological activity

Properties

IUPAC Name

4-phenoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-14-10-9-13-12(14)7-4-8-15(13)17-11-5-2-1-3-6-11/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAFOJPRPWYVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C(=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498305
Record name 4-Phenoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62803-52-5
Record name 4-Phenoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To phenyl boronic acid (1.0 g) and 4-hydroxy-2,3-dihydro-1H-inden-1-one (1.0 g), methylene chloride (67 mL) was added and thereto, copper (II) acetate (1.4 g), molecular sieves 4A (1.9 g), and triethylamine (4.7 mL) were added, followed by stirring the resultant reaction mixture at room temperature in an oxygen atmosphere for 19 hours. The reaction mixture was filtered through a pad of Celite and the filtered substance was washed with ethyl acetate. To the resultant filtrate, a 1M aqueous solution of sodium hydroxide was added and the resultant mixture was filtered through a pad of Celite again. The resultant filtrate was phase-separated into an aqueous phase and an organic phase and the aqueous phase was extracted with ethyl acetate to combine the resultant organic phase with the above organic phase. The combined organic phase was washed with saturated saline and was dried over sodium sulfate anhydride. From the organic phase, the solvent was distilled off under reduced pressure and the resultant residue was purified by silica gel column chromatography to obtain the subject compound (1.1 g) as an orange solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
67 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4A
Quantity
1.9 g
Type
reactant
Reaction Step Three
Quantity
1.4 g
Type
catalyst
Reaction Step Three
Quantity
4.7 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.